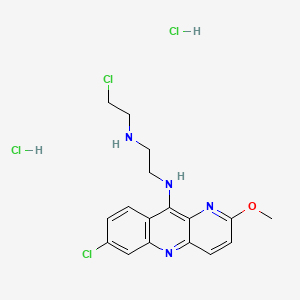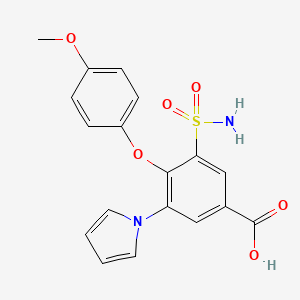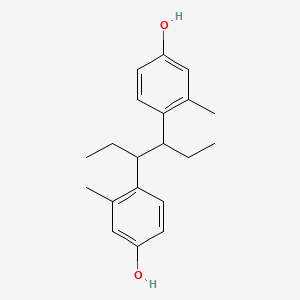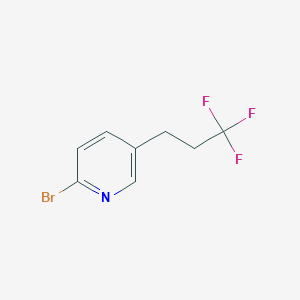
2,4'-Dibromoacetophenone-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Dibromoacetophenone-2-13C: is a labeled compound where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to the presence of the carbon-13 isotope.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: The synthesis of 2,4’-Dibromoacetophenone-2-13C typically involves the bromination of acetophenone. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.
Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone-2-13C follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4’-Dibromoacetophenone-2-13C undergoes substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Condensation Reactions: It undergoes condensation reactions with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids.
Common Reagents and Conditions:
Reagents: Bromine, sodium bromide, chloroform, sulfuric acid, tin(II) chloride, samarium(III) iodide.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products:
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esterified Products: Formed through esterification reactions.
Scientific Research Applications
2,4’-Dibromoacetophenone-2-13C is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2,4’-Dibromoacetophenone-2-13C involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Bromoacetophenone: Similar structure but with only one bromine atom.
4’-Bromophenacyl Bromide: Another brominated acetophenone with different bromination pattern.
2-Bromo-4’-fluoroacetophenone: Contains both bromine and fluorine atoms.
Uniqueness: 2,4’-Dibromoacetophenone-2-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying reaction mechanisms. Its dual bromination also provides distinct reactivity compared to mono-brominated analogs.
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromophenyl)(213C)ethanone |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i5+1 |
InChI Key |
FKJSFKCZZIXQIP-HOSYLAQJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[13CH2]Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)
